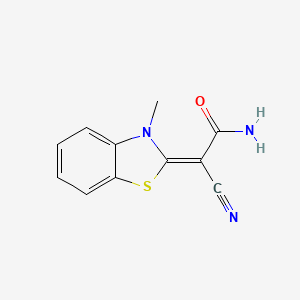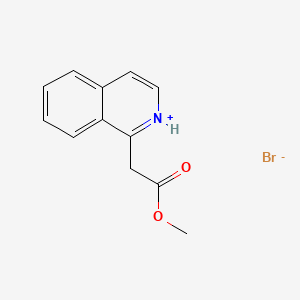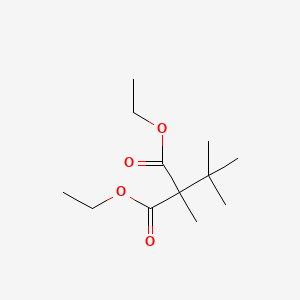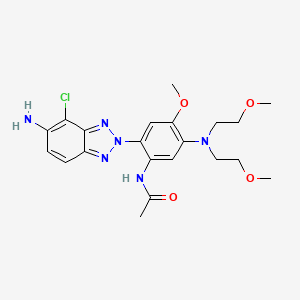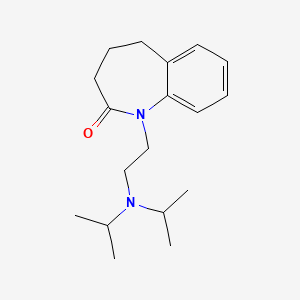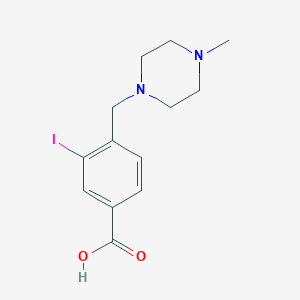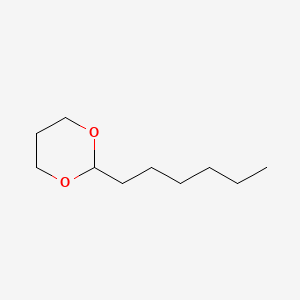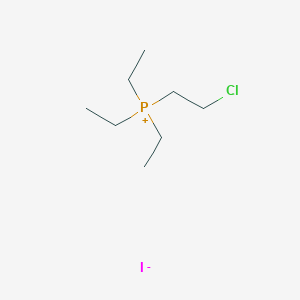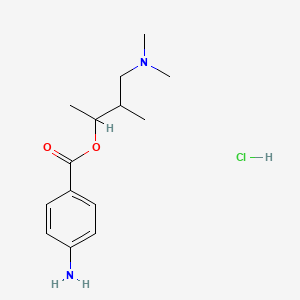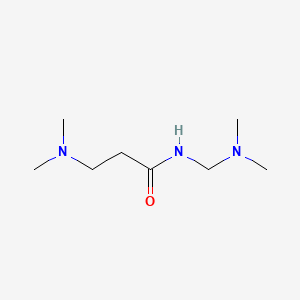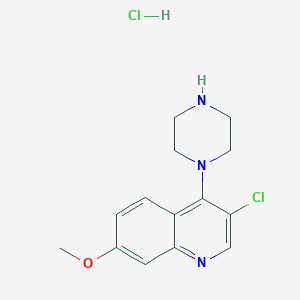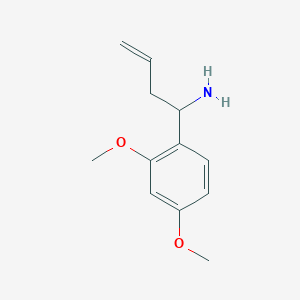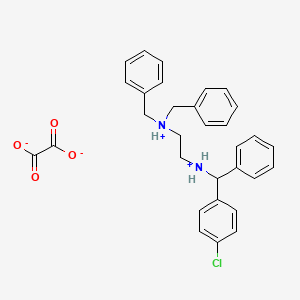
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a p-chlorophenyl group, a benzyl group, and an ethylenediamine backbone. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate typically involves multiple steps. One common method includes the reaction of p-chlorobenzyl chloride with N,N-dibenzylethylenediamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency . The scalability of these methods allows for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and p-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(p-Chlorophenyl)-N’-benzoyl thiourea: Shares the p-chlorophenyl group but differs in its overall structure and properties.
Benzotrichloride: Contains a trichloromethyl group attached to a benzene ring, used in different chemical reactions.
Uniqueness
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibenzylethylenediamine oxalate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Properties
CAS No. |
23921-06-4 |
|---|---|
Molecular Formula |
C31H31ClN2O4 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
dibenzyl-[2-[[(4-chlorophenyl)-phenylmethyl]azaniumyl]ethyl]azanium;oxalate |
InChI |
InChI=1S/C29H29ClN2.C2H2O4/c30-28-18-16-27(17-19-28)29(26-14-8-3-9-15-26)31-20-21-32(22-24-10-4-1-5-11-24)23-25-12-6-2-7-13-25;3-1(4)2(5)6/h1-19,29,31H,20-23H2;(H,3,4)(H,5,6) |
InChI Key |
SIEIKLAFYOWDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+](CC[NH2+]C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


